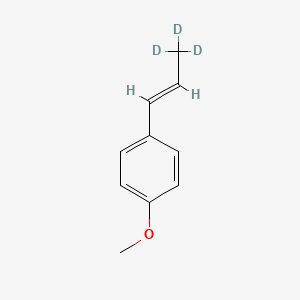
Trans-Anethole-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-Anethole-d3 is a deuterated form of trans-anethole, a principal aromatic component found in essential oils of star anise and fennel. This compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the molecular structure. The deuterium labeling makes this compound particularly useful in various scientific research applications, including studies on metabolic pathways and reaction mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
Trans-Anethole-d3 can be synthesized through the deuteration of trans-anethole. The process typically involves the catalytic hydrogenation of trans-anethole in the presence of deuterium gas. The reaction conditions often include the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve high yields and purity. The deuterium gas used in the process is often sourced from heavy water (D2O), which is electrolyzed to produce deuterium gas.
化学反应分析
Types of Reactions
Trans-Anethole-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form anisaldehyde and anisic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydroanethole using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Anisaldehyde, Anisic acid.
Reduction: Dihydroanethole.
Substitution: Brominated anethole derivatives.
科学研究应用
Trans-Anethole-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of anethole in biological systems.
Medicine: Investigated for its potential hepatoprotective and anti-inflammatory properties.
Industry: Utilized in the development of fragrances and flavoring agents due to its aromatic properties.
作用机制
Trans-Anethole-d3 exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Modulates the activity of phase I and phase II enzymes, reducing oxidative stress and protecting against cellular damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Hepatoprotective Activity: Enhances the expression of antioxidant enzymes and reduces the levels of liver enzymes indicative of hepatic damage.
相似化合物的比较
Similar Compounds
Trans-Anethole: The non-deuterated form of Trans-Anethole-d3, commonly found in essential oils.
Anisaldehyde: An oxidation product of trans-anethole, used in perfumery and flavoring.
Anisic Acid: Another oxidation product, used in the synthesis of various pharmaceuticals.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking in metabolic studies and offers insights into reaction mechanisms that are not possible with non-deuterated compounds.
属性
分子式 |
C10H12O |
|---|---|
分子量 |
151.22 g/mol |
IUPAC 名称 |
1-methoxy-4-[(E)-3,3,3-trideuterioprop-1-enyl]benzene |
InChI |
InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3+/i1D3 |
InChI 键 |
RUVINXPYWBROJD-VGIDZVCYSA-N |
手性 SMILES |
[2H]C([2H])([2H])/C=C/C1=CC=C(C=C1)OC |
规范 SMILES |
CC=CC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


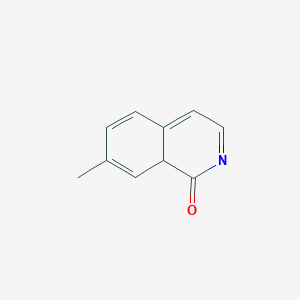
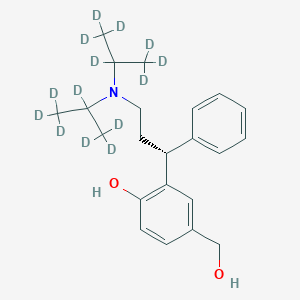
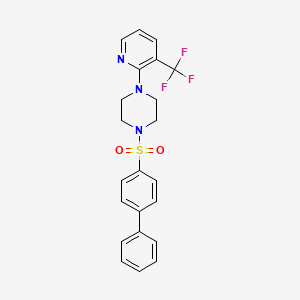

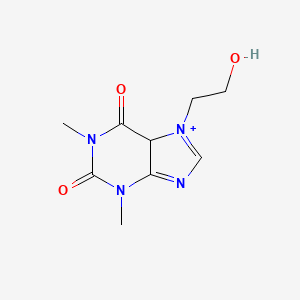
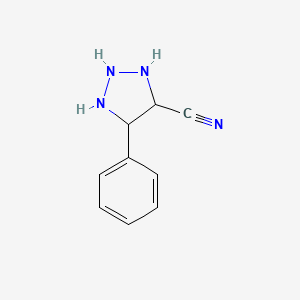
![3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B12365168.png)

![4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile](/img/structure/B12365184.png)
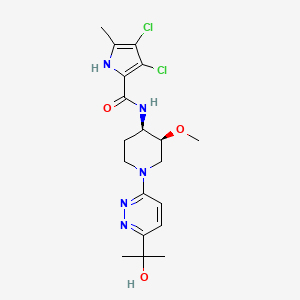
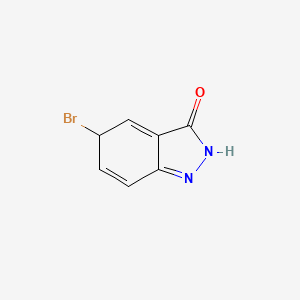
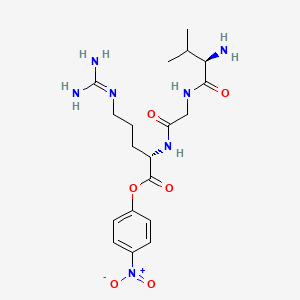
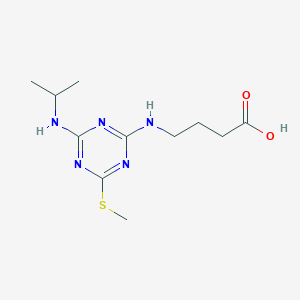
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate;azane](/img/structure/B12365214.png)
